2-((1H-indol-3-yl)thio)-1-(3-(pyridin-2-yloxy)pyrrolidin-1-yl)ethanone
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Overview
Description
2-((1H-indol-3-yl)thio)-1-(3-(pyridin-2-yloxy)pyrrolidin-1-yl)ethanone is a complex organic compound that features an indole ring, a pyridine ring, and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1H-indol-3-yl)thio)-1-(3-(pyridin-2-yloxy)pyrrolidin-1-yl)ethanone typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Indole-Thioether Intermediate: The indole ring is functionalized with a thiol group through a nucleophilic substitution reaction. This step often requires a base such as sodium hydride (NaH) and a suitable solvent like dimethylformamide (DMF).
Coupling with Pyrrolidine Derivative: The indole-thioether intermediate is then coupled with a pyrrolidine derivative that contains a pyridine ring. This coupling reaction can be facilitated by using coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to increase yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-((1H-indol-3-yl)thio)-1-(3-(pyridin-2-yloxy)pyrrolidin-1-yl)ethanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4) to reduce any carbonyl groups present in the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the indole or pyridine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents, nucleophiles like amines or thiols
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols, amines
Substitution: Halogenated derivatives, substituted indoles or pyridines
Scientific Research Applications
2-((1H-indol-3-yl)thio)-1-(3-(pyridin-2-yloxy)pyrrolidin-1-yl)ethanone has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the development of drugs targeting neurological disorders and cancer.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including natural products and pharmaceuticals.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-((1H-indol-3-yl)thio)-1-(3-(pyridin-2-yloxy)pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s indole and pyridine rings allow it to engage in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions, which are crucial for its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2-((1H-indol-3-yl)thio)-1-(pyrrolidin-1-yl)ethanone
- 2-((1H-indol-3-yl)thio)-1-(3-(pyridin-2-yloxy)piperidin-1-yl)ethanone
- 2-((1H-indol-3-yl)thio)-1-(3-(pyridin-2-yloxy)morpholin-1-yl)ethanone
Uniqueness
Compared to similar compounds, 2-((1H-indol-3-yl)thio)-1-(3-(pyridin-2-yloxy)pyrrolidin-1-yl)ethanone is unique due to the presence of the pyrrolidine ring, which can impart different steric and electronic properties
Properties
IUPAC Name |
2-(1H-indol-3-ylsulfanyl)-1-(3-pyridin-2-yloxypyrrolidin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2S/c23-19(13-25-17-11-21-16-6-2-1-5-15(16)17)22-10-8-14(12-22)24-18-7-3-4-9-20-18/h1-7,9,11,14,21H,8,10,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIMXRGCFBPQVDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=CC=CC=N2)C(=O)CSC3=CNC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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